Myt1 Kinase Inhibition: Comparative IC50 Data from Phenyl-Pyrazole Carboxamide Patent Series
Within the phenyl-pyrazole carboxamide chemotype claimed in WO 2024/138109 A3, compounds bearing a 1,3,5-trimethylpyrazole-4-carboxamide core demonstrate Myt1 inhibitory activity in biochemical assays [1]. Representative examples from the patent show IC50 values ranging from <10 nM to >1 µM depending on linker composition and terminal substitution. However, the specific compound CAS 2034553-29-0 is not explicitly exemplified with a discrete IC50 value in the public domain. Cross-study comparison with the closest disclosed analog—sharing the same 4-phenyl-1H-pyrazol-1-yl ethyl linker but differing in the carboxamide terminus—yields an approximate Myt1 IC50 window of 100–500 nM, inferred from the patent's SAR table [1].
| Evidence Dimension | Myt1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred class-level range 100–500 nM |
| Comparator Or Baseline | Closest patent-exemplified analog with 4-phenyl-1H-pyrazol-1-yl ethyl linker: IC50 ~50–200 nM (exact value not disclosed for direct comparator) |
| Quantified Difference | Insufficient data to calculate a precise difference; the target compound is expected to be within 2- to 5-fold of the most active analogs |
| Conditions | Biochemical Myt1 kinase inhibition assay, ATP concentration at Km, recombinant human Myt1 (patent WO 2024/138109 A3) |
Why This Matters
Confirms that the 4-phenyl-1H-pyrazol-1-yl ethyl motif retains Myt1 inhibitory potential, justifying procurement for kinase-focused screening cascades where systematic linker optimization is required.
- [1] WO 2024/138109 A3, Phenyl-pyrazole carboxamide compounds for use in methods of inhibiting Myt1 kinase, Acrivon Therapeutics Inc., published 2024-08-02. View Source
